molecular formula C15H16N2O2 B12636198 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile CAS No. 920009-32-1

4-(1-Acetylpiperidine-4-carbonyl)benzonitrile

Cat. No.: B12636198
CAS No.: 920009-32-1
M. Wt: 256.30 g/mol
InChI Key: CYULWLYOMCZKPU-UHFFFAOYSA-N
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Description

4-(1-Acetylpiperidine-4-carbonyl)benzonitrile is a chemical compound with the molecular formula C15H16N2O2 It is known for its unique structure, which includes a piperidine ring, an acetyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile typically involves the reaction of 4-piperidone with benzoyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Acetylpiperidine-4-carbonyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

4-(1-Acetylpiperidine-4-carbonyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Acetylpiperidine-4-carbonyl)phenol
  • 4-(1-Acetylpiperidine-4-carbonyl)aniline
  • 4-(1-Acetylpiperidine-4-carbonyl)benzamide

Uniqueness

4-(1-Acetylpiperidine-4-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

920009-32-1

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-(1-acetylpiperidine-4-carbonyl)benzonitrile

InChI

InChI=1S/C15H16N2O2/c1-11(18)17-8-6-14(7-9-17)15(19)13-4-2-12(10-16)3-5-13/h2-5,14H,6-9H2,1H3

InChI Key

CYULWLYOMCZKPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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